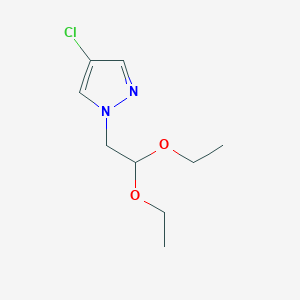
N-(5-amino-2-methylphenyl)-3-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine” is a chemical compound with the CAS Number: 152460-10-1 . It has a molecular weight of 277.33 .
Synthesis Analysis
A series of novel N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives were synthesized by the reaction of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine with various ketones .
Molecular Structure Analysis
The title compound, C16H15N5, crystallizes with two independent molecules (A and B) in the asymmetric unit . The dihedral angles of the pyrimidine ring with the benzene and pyridyl rings are 22.3 (1) and 53.2 (9)°, respectively, in molecule A, and 6.8 (1) and 11.6 (9)° in molecule B .
Chemical Reactions Analysis
The compound was synthesized by the reaction of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine with various ketones .
Physical And Chemical Properties Analysis
The compound has a molecular formula of C16H15N5 and an average mass of 277.324 Da . It is a solid at room temperature .
Wissenschaftliche Forschungsanwendungen
Synthetic Opioids and Chemical Analogs
- A detailed review on the chemistry and pharmacology of non-fentanyl novel synthetic opioid receptor agonists, including N-substituted benzamides and acetamides, highlights the significance of such compounds in the illicit drug market. This study emphasizes the need for international monitoring and pre-emptive research to understand these compounds' impact on drug markets and public health Sharma et al., 2018.
Pharmacokinetics and Safety of Chemical Compounds
- The pharmacokinetics, formulation, and safety aspects of N,N-diethyl-3-methylbenzamide (DEET), an effective insect repellent, are reviewed to understand its absorption, metabolism, and excretion in humans and animals. Despite occasional reports of adverse effects, DEET's general safety profile when used as recommended highlights the importance of formulation techniques and new excipients in product development Qiu, Jun, & McCall, 1998.
Advanced Oxidation Processes for Compound Degradation
- Research on the advanced oxidation processes (AOPs) used for the degradation of acetaminophen offers insight into the kinetics, mechanisms, by-products, and biotoxicity of such processes. This study could inform the environmental impact and degradation pathways relevant to similar compounds, underscoring the importance of understanding AOPs in treating recalcitrant compounds in the environment Qutob et al., 2022.
Conducting Polymers and Molecularly Imprinted Polymers for Sensing
- A review on sensors and biosensors modified with conducting polymers and molecularly imprinted polymers used in the electrochemical detection of amino acids, such as phenylalanine, tyrosine, and tryptophan, illustrates the potential for detecting and analyzing compounds with specific functionalities. This research underscores the interdisciplinary nature of sensor development for applications in medicine, pharmacy, and environmental monitoring Dinu & Apetrei, 2022.
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It’s worth noting that similar compounds have been found to inhibit protein kinase c (pkc) .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target protein by binding to the active site, thereby inhibiting its function .
Biochemical Pathways
If it indeed inhibits pkc as suggested, it could impact a variety of cellular processes, including cell growth and differentiation, gene expression, and secretion .
Pharmacokinetics
It is known to be slightly soluble in dmso and methanol . Its predicted pKa is 4.77 , which could influence its absorption and distribution in the body.
Result of Action
Similar compounds have shown antimicrobial and antioxidant activities . They have been found to show moderate activity against bacterial and fungal strains, and good antioxidant activity in diphenylpicrylhydrazyl (DPPH) radical-scavenging assay .
Eigenschaften
IUPAC Name |
N-(5-amino-2-methylphenyl)-3-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-10-4-3-5-12(8-10)15(18)17-14-9-13(16)7-6-11(14)2/h3-9H,16H2,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICWQDRXFBRYVRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(C=CC(=C2)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40586136 |
Source


|
| Record name | N-(5-Amino-2-methylphenyl)-3-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40586136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
905811-03-2 |
Source


|
| Record name | N-(5-Amino-2-methylphenyl)-3-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40586136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-Ethylphenyl)formamido]acetic acid](/img/structure/B1317811.png)





![Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1317833.png)




